molecular formula C7H5FN2O B3089186 4-Fluoro-5-aza-2-oxindole CAS No. 1190312-66-3

4-Fluoro-5-aza-2-oxindole

Cat. No.: B3089186
CAS No.: 1190312-66-3
M. Wt: 152.13 g/mol
InChI Key: UZEIPGVQAAJMOC-UHFFFAOYSA-N
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Description

4-Fluoro-5-aza-2-oxindole is a compound useful in organic synthesis . It can be used as an intermediate in the preparation of sunitinib, a novel multi-targeted oral drug for the treatment of tumors .


Molecular Structure Analysis

The molecular formula of this compound is C7H5FN2O . The molecular weight is 152.13 .


Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-oxindole, a related compound, are as follows: it has a light yellow crystalline form , a melting point of 143-147 °C (lit.) , a boiling point of 307.2±42.0 °C (Predicted) , and a density of 1.311±0.06 g/cm3 (Predicted) .

Scientific Research Applications

Antinociceptive, Antioxidant, and Anti-inflammatory Effects

Research has demonstrated the potential of 5-fluoro-2-oxindole derivatives in managing chronic inflammatory pain through antinociceptive, antioxidant, and anti-inflammatory actions. One study highlighted the inhibition of neuropathic pain, suggesting these compounds as viable options for chronic inflammatory pain management without focusing on specific dosages or side effects (Redondo et al., 2020). Another investigation revealed that 5-fluoro-2-oxindole could enhance the effectiveness of morphine in pain relief, offering insights into new strategies for pain treatment (Ferreira-Chamorro et al., 2020).

Solubility and Thermodynamic Parameters

The solubility of 5-Fluoro-2-oxindole in various solvents has been quantified, providing critical data for its application in chemical processes and pharmaceutical formulation. A study employing a static equilibrium method to measure solubility across different temperatures and solvents offers valuable insights for its practical applications in synthesis and drug development (Zhao et al., 2020).

Organocatalytic Aerobic Alcohol Oxidation

In the realm of green chemistry, 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO) has been identified as a catalyst for the aerobic oxidation of alcohols. This process, being halogen- and transition-metal-free, represents a more environmentally friendly approach to alcohol oxidation, hinting at the broader utility of fluorinated oxindoles in sustainable chemical synthesis (Shibuya et al., 2011).

Safety and Hazards

The safety data sheet for 5-Fluoro-2-oxindole indicates that it is harmful if swallowed . Precautions include washing face, hands, and any exposed skin thoroughly after handling and not eating, drinking, or smoking when using this product .

Future Directions

The future directions for 4-Fluoro-5-aza-2-oxindole and related compounds could involve further exploration of their potential as α-glucosidase inhibitors . This could lead to the development of novel treatments for conditions like diabetes . Additionally, the antinociceptive, anxiolytic, and antidepressant effects of 5-fluoro-2-oxindole suggest potential applications in pain management .

Properties

IUPAC Name

4-fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-7-4-3-6(11)10-5(4)1-2-9-7/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEIPGVQAAJMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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